molecular formula C10H6BrNO B14037024 5-Bromoisoquinoline-8-carbaldehyde

5-Bromoisoquinoline-8-carbaldehyde

Cat. No.: B14037024
M. Wt: 236.06 g/mol
InChI Key: GCNVQSHOIPAVTD-UHFFFAOYSA-N
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Description

5-Bromoisoquinoline-8-carbaldehyde is a chemical compound with the molecular formula C10H6BrNO. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 5th position and an aldehyde group at the 8th position on the isoquinoline ring. It is used as an intermediate in various chemical syntheses and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals .

Preparation Methods

The synthesis of 5-Bromoisoquinoline-8-carbaldehyde typically involves the bromination of isoquinoline followed by formylation. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of sulfuric acid. The reaction is carried out at low temperatures to ensure selective bromination at the 5th position. The resulting 5-bromoisoquinoline is then subjected to formylation using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the 8th position .

Chemical Reactions Analysis

5-Bromoisoquinoline-8-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

5-Bromoisoquinoline-8-carbaldehyde is used in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: It is used in the development of fluorescent probes and bioactive molecules for studying biological processes.

    Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, particularly those with anticancer and antimicrobial properties.

    Industry: It is used in the production of dyes, pigments, and other fine chemicals

Mechanism of Action

The mechanism of action of 5-Bromoisoquinoline-8-carbaldehyde depends on its specific application. In biological systems, it can interact with various molecular targets, such as enzymes and receptors, through its aldehyde and bromine functional groups. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or diagnostic effects .

Comparison with Similar Compounds

5-Bromoisoquinoline-8-carbaldehyde can be compared with other similar compounds, such as:

These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.

Properties

Molecular Formula

C10H6BrNO

Molecular Weight

236.06 g/mol

IUPAC Name

5-bromoisoquinoline-8-carbaldehyde

InChI

InChI=1S/C10H6BrNO/c11-10-2-1-7(6-13)9-5-12-4-3-8(9)10/h1-6H

InChI Key

GCNVQSHOIPAVTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CN=CC2=C1C=O)Br

Origin of Product

United States

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